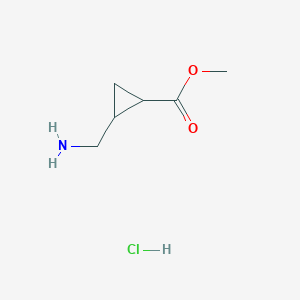

METHYL 2-(AMINOMETHYL)CYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE

Description

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride is a cyclopropane derivative featuring a strained three-membered ring system. Its structure includes a methyl ester group at position 1 and an aminomethyl substituent at position 2, stabilized as a hydrochloride salt. The cyclopropane ring’s inherent strain (bond angles of 60°) imparts unique reactivity and physicochemical properties, making it valuable in medicinal chemistry for mimicking rigid molecular geometries. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical applications.

Properties

IUPAC Name |

methyl 2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-4(5)3-7;/h4-5H,2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMAQOHBCUYYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Iodocarbocyclization and Azidation Route

A notable synthetic pathway reported for related cyclopropane aminocarboxylates involves:

- Starting from dimethyl 2-allylmalonate, a Michael-induced ring closure forms a cyclopropane intermediate.

- Iodocarbocyclization introduces an iodine substituent on the cyclopropane ring.

- Azidation replaces the iodine with an azide group.

- Subsequent saponification and reduction steps convert the azide into the aminomethyl group.

- Esterification yields the methyl ester.

- Finally, treatment with hydrochloric acid forms the hydrochloride salt.

This method avoids ring-opening side reactions and formation of bicyclic lactams, which can occur in alternative routes.

Aminomethylation of Cyclopropane Carboxylates

Another common approach uses methyl 2-cyclopropanecarboxylate derivatives as substrates:

- The cyclopropane ester is subjected to aminomethylation, typically using formaldehyde and ammonia or amine sources under controlled conditions.

- Solvents such as dimethylformamide or methanol are employed.

- Reaction temperatures vary from room temperature to reflux, often around 5 hours of reflux to ensure completion.

- The product is isolated by solvent evaporation under reduced pressure, crystallization, or chromatography.

- The free base is converted to the hydrochloride salt by treatment with hydrochloric acid, yielding a water-soluble salt form.

Salt Formation and Purification

- The hydrochloride salt is typically obtained by adding hydrochloric acid to the free amine in a suitable solvent.

- The reaction mixture is evaporated to dryness under reduced pressure.

- The residue is washed with bicarbonate solution and extracted with ethyl ether to remove impurities.

- Final drying over sodium sulfate yields the pure hydrochloride salt.

- The hydrochloride salt exhibits good water solubility (~50%) and is isolated as a white to yellow solid.

Data Table: Summary of Preparation Parameters

Research Findings and Practical Notes

- The sequential iodocarbocyclization/azidation method provides high regio- and stereoselectivity, preserving the cyclopropane ring integrity.

- Aminomethylation in polar aprotic solvents like dimethylformamide enhances reaction efficiency and yield.

- Hydrochloride salt formation improves compound stability and water solubility, which is critical for biological applications.

- Reaction monitoring by chromatography and NMR is recommended to ensure complete conversion and to detect side products.

- Purification steps involving bicarbonate washes and ether extraction remove acidic and organic impurities, respectively, yielding analytically pure material.

- The compound’s purity is typically above 95%, suitable for research and medicinal chemistry applications.

Chemical Reactions Analysis

METHYL 2-(AMINOMETHYL)CYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Reactivity

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride has the molecular formula C₆H₁₂ClNO₂ and a molecular weight of approximately 165.62 g/mol. The compound features a cyclopropane ring with an amino group and a carboxylate ester, which contributes to its chemical reactivity. Key reactions include:

- Nucleophilic Substitutions : The amino group can participate in various coupling reactions.

- Hydrolysis : Under acidic or basic conditions, the ester can hydrolyze to yield the corresponding carboxylic acid and alcohol.

Organic Synthesis

This compound serves as a building block in organic synthesis. Its unique structure allows it to be used in the creation of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations, such as:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction reactions using lithium aluminum hydride are possible.

Biological Studies

The compound has been utilized in biological research due to its ability to interact with biological molecules. It has shown potential in drug design and development, particularly for:

- Antimicrobial Activity : Compounds derived from cyclopropane structures exhibit antibacterial and antifungal properties. For instance, derivatives have been evaluated for their activity against Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentration (MIC) values indicating moderate to strong activity .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| F7 | Staphylococcus aureus | 128 |

| F5 | Candida albicans | 16 |

Pharmaceutical Applications

The compound is being explored for its therapeutic potential across various diseases:

- Respiratory Diseases : Research indicates that cyclopropane-containing compounds may improve drug efficacy and stability.

- Infectious Diseases : The antimicrobial properties make it a candidate for treating infections.

- Mental Disorders : Its structural features suggest potential roles in developing treatments for psychiatric conditions .

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of cyclopropane derivatives, this compound was synthesized alongside other derivatives. The compounds were tested against several pathogens, revealing that specific modifications to the cyclopropane structure enhanced bioactivity:

- Compounds with substitutions at the amino group showed improved binding affinity to target proteins involved in bacterial resistance mechanisms.

Case Study 2: Drug Development

A recent investigation into the synthesis of amide derivatives containing cyclopropane structures highlighted their potential as new lead compounds with excellent biological activity. The study focused on modifying the cyclopropane framework to enhance pharmacological properties, leading to promising candidates for further development in treating infectious diseases .

Mechanism of Action

The mechanism of action of METHYL 2-(AMINOMETHYL)CYCLOPROPANE-1-CARBOXYLATE HYDROCHLORIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with two structurally related cyclopropane and cyclopentane derivatives (Table 1).

Table 1: Comparative Analysis of Methyl 2-(Aminomethyl)Cyclopropane-1-Carboxylate Hydrochloride and Analogues

Key Observations:

This strain may enhance interactions with biological targets requiring rigid ligands . Cyclopentane derivatives (e.g., Metcaraphen) exhibit greater conformational flexibility, favoring hydrophobic interactions due to bulkier substituents (e.g., 3,4-dimethylphenyl) .

Solubility and Stability :

- The hydrochloride salt in all three compounds improves aqueous solubility. However, the cyclopropane derivative’s smaller size may limit lipophilicity compared to Metcaraphen, which has a larger aromatic substituent .

Pharmacological Implications: Metcaraphen’s diethylaminoethyl ester and aromatic group suggest activity in smooth muscle relaxation or anticholinergic effects, whereas the target compound’s aminomethyl group may favor binding to amine-sensitive receptors or transporters . The cyclopropane analog’s ester group could confer metabolic susceptibility compared to the carboxylic acid in 1-aminocyclopentanecarboxylic acid hydrochloride, which may exhibit slower hydrolysis .

Research Findings and Limitations

- Synthesis : The target compound’s synthesis likely mirrors methods in (e.g., thionyl chloride-mediated esterification), but starting materials would involve cyclopropane precursors. Cyclopropane rings are often synthesized via [2+1] cycloadditions or Simmons-Smith reactions, which are less straightforward than cyclopentane functionalization .

- Biological Data: No direct pharmacological studies for the target compound are cited. However, cyclopropane-containing drugs (e.g., cilastatin) are known for enzyme inhibition, suggesting analogous mechanisms .

- Limitations : Structural comparisons are hypothetical without empirical data. Further studies on binding affinity, metabolic stability, and toxicity are needed.

Biological Activity

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride (CAS Number: 1630906-92-1) is a synthetic compound with significant implications in biological research and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- IUPAC Name : Methyl 2-(aminomethyl)cyclopropane-1-carboxylate; hydrochloride

The compound is characterized by a cyclopropane ring with an aminomethyl and a carboxylate functional group, which contributes to its reactivity and biological interactions.

This compound exhibits its biological activity primarily through interaction with various molecular targets, including enzymes and receptors. The compound can modulate biological pathways by:

- Binding to Enzymes : It may act as an inhibitor or activator of specific enzymes, influencing metabolic processes.

- Interacting with Receptors : The aminomethyl group allows for hydrogen bonding and ionic interactions, potentially affecting receptor-mediated signaling pathways.

Biological Activity

Research indicates that this compound has several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Potential Neuroprotective Effects : Due to its structural similarity to other neuroactive compounds, there is ongoing research into its effects on neuroprotection and cognitive function.

- Role in Plant Biology : Similar compounds have been studied for their effects on plant stress responses, particularly in enhancing resistance to pathogens and environmental stressors .

1. Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various cyclopropane derivatives, including this compound. Results indicated promising activity against specific bacterial strains, warranting further exploration into its mechanism of action and potential applications in medicine .

2. Neuroprotective Research

Research on related compounds has shown that cyclopropane derivatives can influence neurotransmitter systems. Investigations are ongoing to determine whether this compound can enhance synaptic plasticity or provide neuroprotective effects in models of neurodegeneration .

3. Plant Stress Response

A recent study highlighted the role of cyclopropane carboxylic acids in plant resilience against biotic stress. This compound's structural properties suggest it may similarly enhance plant defenses against pathogens, thus contributing to agricultural sustainability .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| Methyl 2-(aminomethyl)cyclopropane-1-carboxylate | Antimicrobial, Neuroprotective | Drug development, Agricultural research |

| Cyclopropanecarboxylic acid derivatives | Variable (antiviral, antibacterial) | Pharmaceutical synthesis |

| Aminomethylcyclopropane derivatives | Potentially neuroactive | Research in neurobiology |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride, and how are intermediates purified?

- Methodology : The compound is typically synthesized via multi-step reactions involving cyclopropane ring formation, followed by functional group modifications. For example, cyclopropane intermediates can be generated using reductive amination or imine formation (e.g., with 2-methoxyethyl(methyl)amino groups), followed by HCl salt precipitation .

- Purification : Silica gel column chromatography with solvent systems like ethyl acetate/methanol (e.g., 9:1 ratio) achieves >90% purity . Final products are often crystallized using 2-butanone/heptane mixtures to enhance yield and stability .

Q. How is the compound characterized for structural confirmation?

- Analytical Techniques :

- LCMS : Molecular ion peaks (e.g., m/z 428 [M+H]+) confirm molecular weight .

- HPLC : Retention times (e.g., 0.61–1.11 minutes under SQD-FA05/SMD-TFA05 conditions) assess purity .

- NMR : Key signals include cyclopropane ring protons (δ 1.2–2.5 ppm) and ester carbonyl carbons (δ 170–175 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in cyclopropane ring formation?

- Critical Variables :

- Temperature : Stirring at 25°C under nitrogen prevents side reactions (e.g., oxidation of aminomethyl groups) .

- Catalysts : Pyridine hydrochloride (10–15 mol%) enhances imine reduction efficiency .

- Solvent Choice : Dimethylsulfoxide (DMSO) improves solubility of intermediates, while 2-butanone facilitates crystallization .

- Data Contradiction : Discrepancies in reported yields (e.g., 70–90%) may arise from differences in solvent drying or HCl gas flow rates during salt formation. Validate via controlled replicate experiments .

Q. What strategies resolve conflicting LCMS/HPLC data during stability studies?

- Case Study : If LCMS shows a minor peak at m/z 540.2 [M+H]+ (suggesting a dimer), but HPLC indicates >98% purity:

Perform high-resolution mass spectrometry (HRMS) to confirm the dimer’s identity.

Use preparative HPLC to isolate the impurity and analyze via 2D-NMR .

Adjust reaction stoichiometry (e.g., reduce excess amine reagent) to suppress dimerization .

Q. How does the cyclopropane ring influence the compound’s reactivity in biological assays?

- Mechanistic Insight : The strained cyclopropane ring enhances electrophilicity, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes). This property is leveraged in prodrug design for targeted drug delivery .

- Experimental Design :

- Compare IC50 values of cyclopropane-containing analogs vs. non-cyclopropane derivatives in enzyme inhibition assays.

- Use X-ray crystallography to map binding interactions in enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.